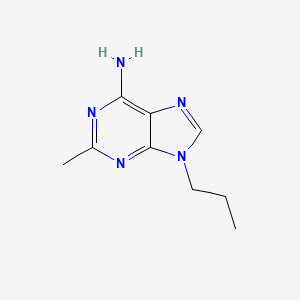![molecular formula C8H9ClN4 B11904176 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 213623-59-7](/img/structure/B11904176.png)
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and an ethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block.
Industrial Production Methods
Industrial production methods for this compound often involve the use of ethyl cyanoacetate or isoxazole as starting materials . The synthesis process includes the preparation of intermediates such as 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and subsequently to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often involve temperatures ranging from -10°C to room temperature, with reaction times varying from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with different amines can yield various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a potential JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling can lead to various diseases affecting the immune system, making this compound a valuable candidate for therapeutic applications.
Comparison with Similar Compounds
4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same pyrrolo[2,3-d]pyrimidine core but lacks the ethyl group at the 5th position.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity and is non-cytotoxic to the Vero cell line.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used in the synthesis of novel inhibitors.
The uniqueness of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
213623-59-7 |
|---|---|
Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H9ClN4/c1-2-4-3-11-7-5(4)6(9)12-8(10)13-7/h3H,2H2,1H3,(H3,10,11,12,13) |
InChI Key |
KEBNQLYXYKIXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)


![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)





